2,6-Bis(trifluoromethoxy)naphthalene
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Overview
Description
2,6-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to the naphthalene ring at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethoxy)naphthalene typically involves the reaction of 2,6-dibromonaphthalene with trifluoromethoxy reagents under specific conditions. One common method is the Sonogashira coupling reaction, where 2,6-dibromonaphthalene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy groups.
Scientific Research Applications
2,6-Bis(trifluoromethoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Bis(trifluoromethoxy)naphthalene exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy groups can influence the compound’s reactivity and interaction with other molecules. For example, in biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
2,6-Bis(trimethylsilylethynyl)naphthalene: This compound has trimethylsilylethynyl groups instead of trifluoromethoxy groups and exhibits different chemical properties and reactivity.
2,6-Bis(trifluoromethyl)naphthalene: Similar to 2,6-Bis(trifluoromethoxy)naphthalene but with trifluoromethyl groups, leading to differences in physical and chemical properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C12H6F6O2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2,6-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-5-10(20-12(16,17)18)4-2-8(7)6-9/h1-6H |
InChI Key |
FUZDBPNZPURVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1OC(F)(F)F |
Origin of Product |
United States |
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